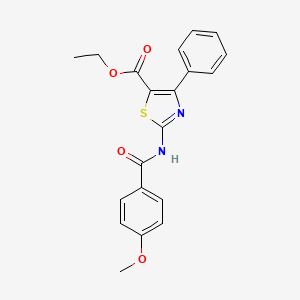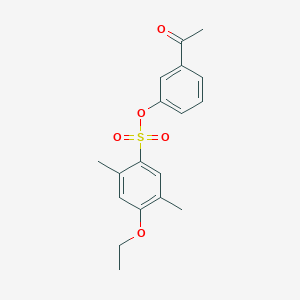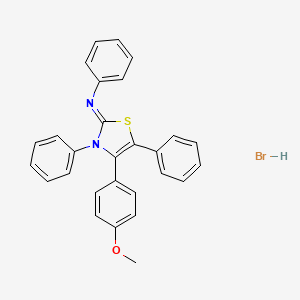
Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a chemical compound with the molecular formula C20H18N2O4S . It has a molecular weight of 382.44 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis Techniques
A significant application of Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate is in the synthesis of complex chemical structures. For instance, it serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials with unique properties. The methodologies for synthesizing such compounds involve intricate reactions that highlight the versatility of thiazole derivatives in organic chemistry.
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provides insights into the molecular arrangement and hydrogen bonding patterns. This information is vital for understanding the physical and chemical properties of these compounds, which can influence their reactivity and potential applications in materials science.
Biological Activity Studies
While focusing on non-drug applications, it's worth noting that related thiazole derivatives exhibit significant biological activities, including antimicrobial and antioxidant properties. These activities are studied through various in vitro assays, highlighting the potential of thiazole derivatives in developing new antimicrobial and antioxidant agents. The structure-activity relationship (SAR) studies of these compounds contribute to the design of molecules with enhanced biological efficacy.
Molecular Docking and QSAR Analysis
The molecular docking and quantitative structure-activity relationship (QSAR) analyses of thiazole derivatives against specific biological targets provide insights into their potential therapeutic applications. These computational studies help in predicting the binding affinity and interactions of thiazole derivatives with biological macromolecules, facilitating the rational design of more potent and selective agents.
Photophysical Properties
The study of photophysical properties of related compounds, such as their fluorescence and singlet oxygen activation capabilities, is crucial for applications in photodynamic therapy (PDT) and the development of fluorescent probes. These properties depend on the molecular structure, and understanding them can lead to the design of efficient photosensitizers and fluorescent markers.
References:
- Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid (Yeong et al., 2018)
- Synthesis and Screening of Biologically Active Schiff Bases of Benzothiazoles and its Zinc and Lanthanum Metal Complexes (Anuse et al., 2021)
- Synthetic Modifications in Ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR Analysis and Antimicrobial Study (Desai et al., 2019)
- Relevant π-hole Tetrel Bonding Interactions in Ethyl 2-triazolyl-2-oxoacetate Derivatives: Hirshfeld Surface Analysis and DFT Calculations (Ahmed et al., 2020)
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate are Cyclin-Dependent Kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them attractive targets for anticancer therapies .
Mode of Action
The compound interacts with its targets (CDK6 and CDK9) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK6 and CDK9 affects the cell cycle regulation pathway. Specifically, it disrupts the transition from the G1 phase to the S phase (CDK6) and the transcription regulation in the S phase (CDK9). The downstream effect of this disruption is the induction of cell cycle arrest, which can lead to apoptosis, particularly in cancer cells .
Pharmacokinetics
Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good absorption and distribution profiles
Result of Action
The result of the compound’s action is the potential induction of apoptosis in cancer cells. In vitro studies have shown that it exhibits good cytotoxic potential on MCF-7 and T98G cancer cell lines . Moreover, it has been found to be non-toxic against normal cells (DF-2) .
Action Environment
The action, efficacy, and stability of Ethyl 2-(4-methoxybenzamido)-4-phenylthiazole-5-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially affect the compound’s binding to its targets
Propiedades
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-7-5-4-6-8-13)21-20(27-17)22-18(23)14-9-11-15(25-2)12-10-14/h4-12H,3H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHRBGNUJXTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)


![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2800148.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2800149.png)
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2800150.png)

![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2800159.png)